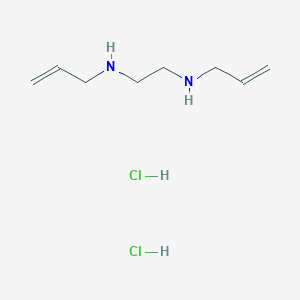
N,N'-Diallyl-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diallyl-1,2-ethanediamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of 1,2-ethanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by allyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diallyl-1,2-ethanediamine dihydrochloride typically involves the reaction of 1,2-ethanediamine with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,2-ethanediamine+2allyl chloride→N,N’-Diallyl-1,2-ethanediamine+2HCl
The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of N,N’-Diallyl-1,2-ethanediamine dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diallyl-1,2-ethanediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N’-Diallyl-1,2-ethanediamine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Diallyl-1,2-ethanediamine dihydrochloride involves its interaction with various molecular targets. The allyl groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog without allyl groups.
N,N’-Diethyl-1,2-ethanediamine: Similar structure but with ethyl groups instead of allyl groups.
N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: A more complex analog with additional aminoethyl groups.
Uniqueness
N,N’-Diallyl-1,2-ethanediamine dihydrochloride is unique due to the presence of allyl groups, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where allyl functionality is desired.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N,N'-bis(prop-2-enyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-5-9-7-8-10-6-4-2;;/h3-4,9-10H,1-2,5-8H2;2*1H |
InChI Key |
RUOJRSVXUFVTNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCNCC=C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















